Icosapent sodium
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Overview
Description
Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .
Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:
Extraction: Fish oil is extracted from fish tissues using solvents or mechanical pressing.
Purification: The extracted oil is purified to remove impurities and concentrate the eicosapentaenoic acid content.
Conversion to Sodium Salt: The purified eicosapentaenoic acid is then converted to its sodium salt form by reacting it with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Eicosapentaenoic acid can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of eicosapentaenoic acid can lead to the formation of saturated fatty acids.
Substitution: Eicosapentaenoic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and lipoxygenase enzymes. Conditions typically involve the presence of oxygen and a suitable catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used for reduction reactions.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various eicosanoids and other bioactive molecules.
Biology: Eicosapentaenoic acid is studied for its role in cell membrane fluidity, signaling pathways, and gene expression.
Medicine: It is used in the treatment of cardiovascular diseases, inflammation, and metabolic disorders.
Mechanism of Action
Eicosapentaenoic acid (sodium salt) is often compared with other omega-3 fatty acids such as docosahexaenoic acid and alpha-linolenic acid:
Docosahexaenoic Acid: Both eicosapentaenoic acid and docosahexaenoic acid are long-chain omega-3 fatty acids found in fish oil. Docosahexaenoic acid has a longer carbon chain and more double bonds, making it more unsaturated.
Alpha-linolenic Acid: Alpha-linolenic acid is a shorter-chain omega-3 fatty acid found in plant oils.
Uniqueness of Eicosapentaenoic Acid: Eicosapentaenoic acid is unique due to its specific role in reducing inflammation and its efficacy in cardiovascular protection. It serves as a direct precursor for anti-inflammatory eicosanoids, which distinguishes it from other omega-3 fatty acids .
Comparison with Similar Compounds
- Docosahexaenoic Acid
- Alpha-linolenic Acid
- Stearidonic Acid
Properties
CAS No. |
73167-03-0 |
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Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
RBZYGQJEMWGTOH-UHFFFAOYSA-M |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Synonyms |
EPA; Timnodonic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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